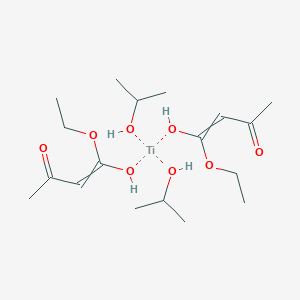
5-Fluoro-2-phenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. The incorporation of a fluorine atom at the 5-position and a phenyl group at the 2-position enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a fluorinated benzaldehyde under acidic or basic conditions. One common method is the reaction of 2-aminophenol with 5-fluoro-2-phenylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions . Another approach involves the use of a metal catalyst, such as palladium, to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Potassium fluoride (KF), tetrabutylammonium fluoride (TBAF)
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Fluoro-2-phenyl-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a fluorine atom, affecting its reactivity and applications.
5-Chloro-2-phenylbenzoxazole: The presence of a chlorine atom instead of fluorine can lead to variations in its pharmacological profile.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-phenyl-1,3-benzoxazole enhances its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H8FNO |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8FNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MMXYDZNKSGZJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
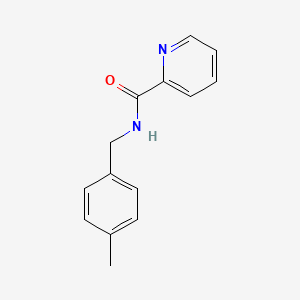
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
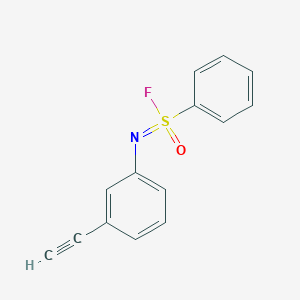
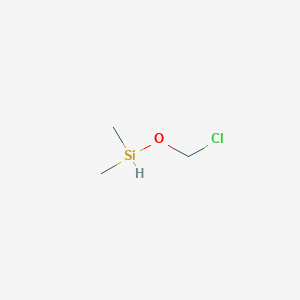
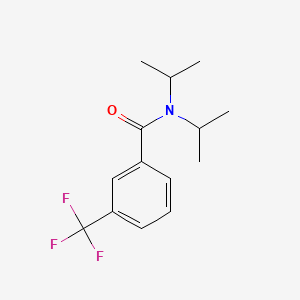
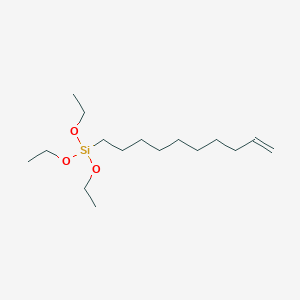
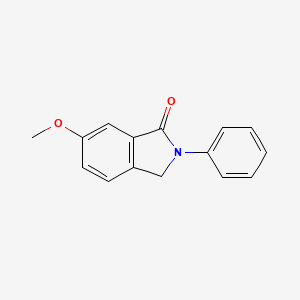
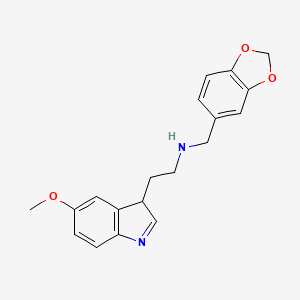

![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
